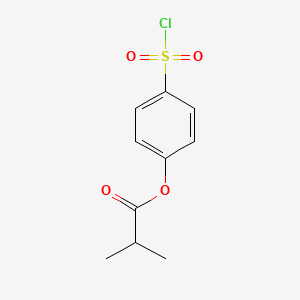
4-(Chlorosulfonyl)phenyl 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chlorosulfonyl)phenyl 2-methylpropanoate is a chemical compound with the molecular formula C10H11ClO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a 2-methylpropanoate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)phenyl 2-methylpropanoate typically involves the reaction of 4-chlorosulfonylphenol with 2-methylpropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and efficiency. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality.
化学反应分析
Types of Reactions
4-(Chlorosulfonyl)phenyl 2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(Chlorosulfonyl)phenyl 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Chlorosulfonyl)phenyl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes, depending on the specific target and context.
相似化合物的比较
Similar Compounds
- 4-(Chlorosulfonyl)phenyl acetate
- 4-(Chlorosulfonyl)phenyl benzoate
- 4-(Chlorosulfonyl)phenyl butanoate
Uniqueness
4-(Chlorosulfonyl)phenyl 2-methylpropanoate is unique due to the presence of the 2-methylpropanoate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
分子式 |
C10H11ClO4S |
|---|---|
分子量 |
262.71 g/mol |
IUPAC 名称 |
(4-chlorosulfonylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11ClO4S/c1-7(2)10(12)15-8-3-5-9(6-4-8)16(11,13)14/h3-7H,1-2H3 |
InChI 键 |
RFJMKODIFBJYAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13163770.png)
![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
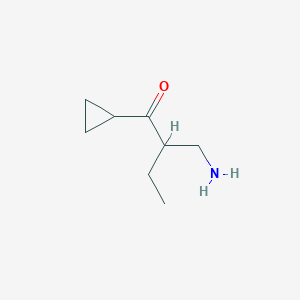
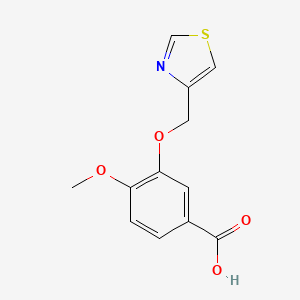
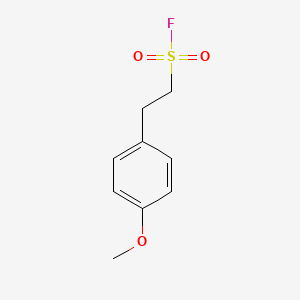
![({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)
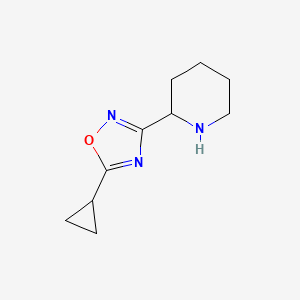
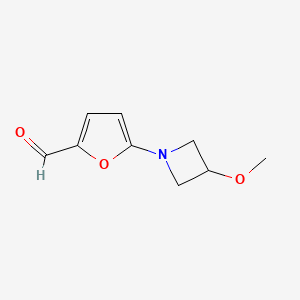
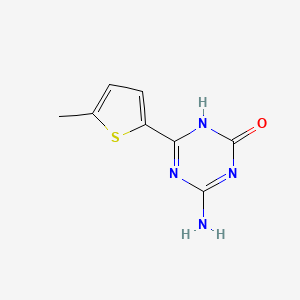
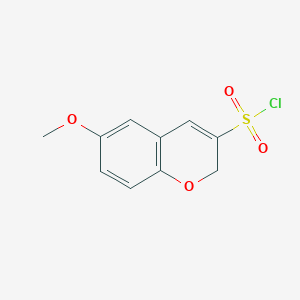

![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)

